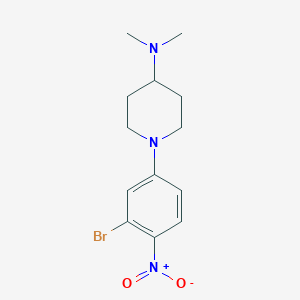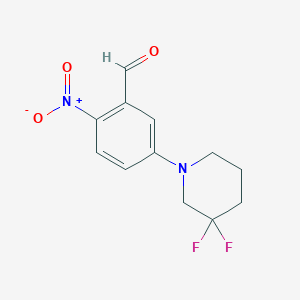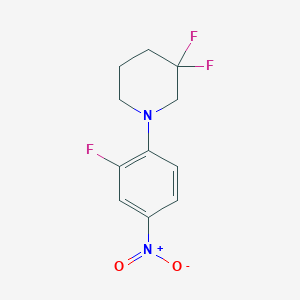
1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
概要
説明
1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a piperidine ring
準備方法
The synthesis of 1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 4-nitroaniline to produce 3-bromo-4-nitroaniline, which is then reacted with N,N-dimethylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules. These reactions typically require palladium catalysts and bases like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can produce a variety of substituted derivatives.
科学的研究の応用
1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases. Its interactions with specific molecular targets are of particular interest.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
3-Bromo-4-nitroaniline: This compound shares the bromine and nitro groups but lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.
N,N-Dimethylpiperidine: This compound lacks the bromine and nitro groups, making it less reactive and less suitable for certain types of chemical reactions.
4-Nitroaniline: This compound lacks the bromine atom and the piperidine ring, making it less structurally complex and potentially less useful in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial contexts.
特性
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)11-3-4-13(17(18)19)12(14)9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTZLKTZJHZMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407947.png)
![methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1407948.png)

![1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407954.png)










